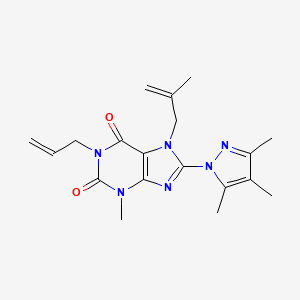

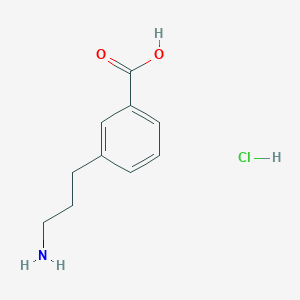

![molecular formula C17H22N2O3S B2536228 8-((3-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898436-27-6](/img/structure/B2536228.png)

8-((3-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The sulfonyl group attached to the piperidine ring could potentially increase the compound’s solubility in water, and the pyrrolo[3,2,1-ij]quinolinone moiety is a bicyclic system that might contribute to the compound’s potential biological activity.

Physical And Chemical Properties Analysis

Based on the compound’s structure, it might exhibit a balance of hydrophilic and hydrophobic properties due to the presence of the sulfonyl group and the largely hydrocarbon structure, respectively .Applications De Recherche Scientifique

Synthesis and Caspase-3 Inhibitory Activity

A study describes the synthesis of novel compounds related to the chemical structure of interest, showcasing potent inhibitors of caspase-3. Caspase-3 is a crucial enzyme in apoptosis, and its inhibition is a potential therapeutic target for diseases characterized by excessive cell death. The methodology involves key steps like the Pfitzinger reaction and formation of specific intermediates, leading to compounds with significant inhibitory activity, suggesting potential in designing anti-apoptotic agents (Kravchenko et al., 2005).

Green Synthesis of Piperazinyl-Quinolinyl Pyran Derivatives

Another research application involves a green approach to synthesizing derivatives with a similar chemical backbone. Utilizing nanocrystalline titania-based sulfonic acid material as a catalyst, the process achieves high yield products through a simple, efficient, and environmentally friendly methodology. This synthesis approach not only contributes to the green chemistry domain but also offers potential applications in developing compounds with varied biological activities (Murugesan et al., 2016).

Antiproliferative Activity

Research on pyrrolo[3,2-f]quinoline derivatives, closely related to the compound , has been synthesized and tested for antiproliferative activity. These compounds exhibit cell growth inhibitory properties, particularly in leukemia-derived cell lines. This suggests their potential as leads in the development of new cancer therapeutics, emphasizing the importance of the structural features of these compounds in modulating their biological activity (Ferlin et al., 2001).

Catalysis in Polymerization Processes

The compound's related research also extends to material science, where aluminum and zinc complexes supported by pyrrole-based ligands, including quinolin derivatives, have been synthesized. These complexes have shown effectiveness in catalyzing the ring-opening polymerization of ε-caprolactone, indicating their utility in polymer production processes. Such applications highlight the versatility of quinolin derivatives in both medicinal chemistry and materials science (Qiao et al., 2011).

Propriétés

IUPAC Name |

6-(3-methylpiperidin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-12-3-2-7-18(11-12)23(21,22)15-9-13-4-5-16(20)19-8-6-14(10-15)17(13)19/h9-10,12H,2-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNDWJWSRFSJCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51088130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(2-chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B2536155.png)

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2536157.png)

![Methyl 4-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2536158.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2536160.png)

![cholest-5-en-3-ol(3beta)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],2,2,2-trifluoroacetate(1:2)](/img/structure/B2536161.png)

![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2536164.png)